molecular formula C13H28O2 B076597 1,13-Tridecanediol CAS No. 13362-52-2

1,13-Tridecanediol

Cat. No.: B076597
CAS No.: 13362-52-2
M. Wt: 216.36 g/mol
InChI Key: HCEPYODGJFPWOI-UHFFFAOYSA-N
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Description

1,13-Tridecanediol, also known as TDD, is a chemical compound found in a variety of natural sources. It is a linear, saturated, hydrocarbon with a molecular formula of C13H26O2. TDD is a colorless, odorless liquid with a low melting point and a low boiling point. It is a versatile compound that has multiple applications in scientific research and industry.

Scientific Research Applications

  • Crystal Structure Analysis : Nakamura et al. (1997) studied the crystal structure of 1,13-tridecanediol, identifying its potential as a model for liquid crystals. The study revealed a layer structure along the a-axis, typical of a smectic A liquid crystal, and various conformations of the molecule (Nakamura, Tanihara, & Takayama, 1997).

  • Synthesis of Pheromone Mimics : In an interesting application, this compound was used by Kang Suk-Ku et al. (1985) in the synthesis of (Z)-13-Octadecen-1-yl acetate, a pheromone mimic of the Rice Leaf Folder Moth. This study highlights its role in synthesizing biologically active compounds (Kang Suk-Ku, Moon Byoung-Ho, Lee Jeang-Oon, & Goh Hyun-Gwan, 1985).

  • Mosquito Larvicidal Activity : A study by Samwel et al. (2021) found that derivatives of this compound showed larvicidal activity against various mosquito species. This indicates its potential use in environmental safety and control of mosquito-borne diseases (Samwel, Innocent, Machumi, Kisinza, & Heydenreich, 2021).

  • Drug Synthesis and Anticancer Activity : The synthesis of various biologically active compounds using this compound has been reported in several studies. For instance, Mahmood et al. (2022) discussed the ultrasound-assisted synthesis of 1,2,4-triazole coupled acetamide derivatives for potential anticancer agents (Mahmood, Khan, Rasul, Christensen, & Abourehab, 2022).

Safety and Hazards

When handling 1,13-Tridecanediol, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

tridecane-1,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPYODGJFPWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453878
Record name 1,13-Tridecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-52-2
Record name 1,13-Tridecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1,13-Tridecanediol?

A1: this compound has the molecular formula C13H28O2. [] Its structure consists of a thirteen-carbon chain with hydroxyl groups (-OH) at each end. While spectroscopic data isn't provided in the provided abstracts, X-ray diffraction studies have revealed its crystal structure. [, ]

Q2: How does the structure of this compound relate to its physical properties?

A2: The crystal structure of this compound reveals a layered structure similar to smectic A liquid crystals. [] The molecules arrange themselves with their long axes parallel, forming layers along the a-axis. This layered arrangement is likely influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.

Q3: What is the significance of the heat capacity studies on this compound?

A3: Researchers have investigated the molar heat capacities of a series of alkane-α,ω-diols, including this compound. [] These studies contribute to a broader understanding of the thermodynamic properties of these compounds, which can be valuable for various applications, including material design and understanding phase transitions.

Q4: How can this compound be utilized in organic synthesis?

A4: Research highlights the use of this compound as an alkylating agent in organic synthesis. [] For instance, it can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL).

Q5: Are there any known biological applications or activities associated with this compound?

A5: While the provided research primarily focuses on the synthesis and physical properties of this compound, one study demonstrates its use as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate. [] This compound serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis). This suggests potential applications in pest control strategies.

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